molecular formula C13H27ClNO4+ B1663670 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride CAS No. 6920-35-0

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride

Cat. No. B1663670
CAS RN: 6920-35-0
M. Wt: 296.81 g/mol
InChI Key: DTHGTKVOSRYXOK-UHFFFAOYSA-O
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Description

“1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride” is a chemical compound with the molecular formula C13H26ClNO4 . It is also known by other names such as DL-Caproylcarnitine chloride and Hexanoylcarnitine (chloride) . This compound has diverse applications in scientific research, particularly in fields like organic synthesis, drug delivery, and material science.


Molecular Structure Analysis

The molecular weight of this compound is 295.80 g/mol . The IUPAC name is (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;chloride . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.80 g/mol . It has one hydrogen bond donor .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds to 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride, such as Acetyl-L-carnitine hydrochloride, demonstrates their significance in understanding the crystal structures of certain compounds. These structures are crucial for predicting the compound's behavior in different states and applications (Weber et al., 1995).

Synthesis and Chemical Properties

The practical synthesis of similar compounds, like 3-carboxy-[(2R)-[[hydroxy[(tetradecyl)oxy]phosphinyl]oxy]-N,N,N-trimethyl-1-propanaminium hydroxide inner salt, has been explored. These studies contribute to the development of efficient, safe, and cost-effective synthesis methods, which are vital for large-scale production and further research (Prashad et al., 2002).

Photopolymerization and Photochemical Properties

Research into the photopolymerization and photochemical properties of water-soluble derivatives of 2-hydroxy-3-(9-oxo-9H-thioxanthene-4-yloxy)-N,N,N-trimethyl-1-propanaminium chloride salts has provided insights into their potential applications in material science and photopolymerization processes (Allen et al., 1993).

Spectroscopic Interpretation and Drug Analysis

The compound's spectroscopic properties, like in 3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium hydroxide, offer valuable information for pharmaceutical research, especially in understanding drug interactions at a molecular level (Manjusha et al., 2019).

Biological Applications

The compound's derivatives have been studied for biological applications, such as in the case of Anthopleurine, where a sea anemone alarm pheromone was identified as the quaternary ammonium ion 3-carboxy-2, 3-dihydroxy-N, N, N-trimethyl-1-propanaminium. Such research opens new avenues for understanding chemical signaling in marine biology (Howe & Sheikh, 1975).

properties

IUPAC Name

(3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHGTKVOSRYXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride

CAS RN

6920-35-0, 14919-34-7
Record name Hexanoylcarnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6920-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoylcarnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Hexanoylcarnitine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride
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1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride

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